molecular formula C26H32ClN5O5 B027396 Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 CAS No. 102029-97-0

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2

Cat. No.: B027396
CAS No.: 102029-97-0
M. Wt: 530 g/mol
InChI Key: VLYCMDUDHSCSLX-VUVCYMEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2, also known by its chemical name (S)-1-((S)-2-(®-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)propanamido)-3-(4-chlorophenyl)propanoyl)pyrrolidine-2-carboxamide, is a synthetic peptide compound. It has a molecular formula of C26H32ClN5O5 and a molecular weight of 530.02 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.

    Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The chloro group on the phenylalanine residue can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Dermorphin: A natural opioid peptide with a similar structure but lacking the chloro group.

    Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphin with similar biological activity.

Uniqueness

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is unique due to the presence of the chloro group on the phenylalanine residue, which can influence its binding affinity and specificity for certain receptors. This structural modification can enhance its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYCMDUDHSCSLX-VUVCYMEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.